molecular formula C11H14Cl2FN3 B1441473 2-[4-(4-fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride CAS No. 1354954-23-6

2-[4-(4-fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B1441473
CAS No.: 1354954-23-6
M. Wt: 278.15 g/mol
InChI Key: RBMNFZXXIHXMFW-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride is a high-value chemical intermediate designed for advanced pharmaceutical and biological research. This compound features a 1H-imidazole core substituted with a 4-fluorophenyl group and a 2-aminoethane side chain, presenting as the dihydrochloride salt to enhance stability and solubility for experimental use. The core 1H-imidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with diverse biological targets . This specific derivative serves as a key synthetic precursor for developing novel molecular hybrids and conjugates, particularly in the search for new anti-infective agents. Research indicates that imidazole-based hybrids represent a promising strategy to overcome antibiotic resistance, especially in difficult-to-treat ESKAPE pathogens such as Staphylococcus aureus and Escherichia coli . The compound's structure, which incorporates a flexible ethylamine linker, makes it an ideal building block for tethering the imidazole pharmacophore to other active moieties to create multi-targeting therapeutic candidates . Beyond antimicrobial applications, the 4-fluorophenyl-imidazole template shows significant potential in other research domains. Structurally similar phenyl-imidazole derivatives have been investigated as inhibitors of the immunomodulatory enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a hot target in oncology . Furthermore, analogs based on the 2-(4-fluorophenyl)-1H-imidazole structure have been identified as positive allosteric modulators of the α1β2γ2 GABA-A receptor, indicating potential relevance in neuroscientific research . This compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-1H-imidazol-2-yl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3.2ClH/c12-9-3-1-8(2-4-9)10-7-14-11(15-10)5-6-13;;/h1-4,7H,5-6,13H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMNFZXXIHXMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)CCN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imidazole Ring Construction and Substitution

  • The imidazole ring is commonly synthesized via condensation reactions involving appropriate aldehydes, amines, and other nitrogen sources under reflux conditions.
  • The 4-(4-fluorophenyl) substituent is introduced either by starting with a 4-fluorophenyl-substituted aldehyde or by nucleophilic substitution on an imidazole precursor.
  • Literature reports indicate that alkylation or substitution on chlorinated or methanesulfonyl-activated pyrimidine or imidazole intermediates is effective for introducing the fluorophenyl group with good regioselectivity.

Ethanamine Side Chain Introduction

  • The ethanamine moiety is introduced via reductive amination or nucleophilic substitution reactions.
  • For instance, a primary amine precursor can be synthesized by reduction of azides obtained through Mitsunobu reactions on suitable intermediates, as described in related pyrimidine-imidazole syntheses.
  • Reductive amination of aldehyde intermediates with 2-aminoethanol derivatives or direct substitution on halogenated intermediates are also reported strategies.

Salt Formation: Dihydrochloride Preparation

  • The free base amine is converted to the dihydrochloride salt by treatment with methanolic hydrochloric acid or gaseous HCl in methanol.
  • This salt formation enhances aqueous solubility and stabilizes the compound for handling and storage.
  • The dihydrochloride salt typically precipitates out upon addition of methanolic HCl and can be isolated by filtration.

Representative Synthetic Route (Literature-Informed)

Step Reaction Type Reagents/Conditions Outcome/Yield
1 Imidazole ring formation Condensation of 4-fluorobenzaldehyde with appropriate amines under reflux in isopropanol/water mixtures Formation of 4-(4-fluorophenyl)imidazole intermediate (85-94% yield reported for analogous systems)
2 Alkylation / Substitution Alkylation with 2-bromoethylamine or reductive amination with ethanamine derivatives in presence of reducing agents (e.g., NaBH3CN) Introduction of ethanamine side chain (yields vary, typically moderate to high)
3 Azide formation & reduction Mitsunobu reaction with diphenylphosphoryl azide, followed by reduction with triphenylphosphine or hydrogenation Generation of primary amine intermediate (high yield, >80%)
4 Salt formation Treatment with methanolic HCl at 0 °C to room temperature Precipitation of dihydrochloride salt with high purity

Detailed Research Findings and Data

  • The synthesis benefits from mild conditions such as room temperature to moderate heating (up to 60 °C) and common solvents like tetrahydrofuran (THF), dichloromethane (CH2Cl2), and methanol.
  • Alkylation reactions often require bases like sodium hydride (NaH) and phase transfer catalysts such as tetrabutylammonium iodide (TBAI) to improve yields and selectivity.
  • Boc protection and deprotection strategies are employed in multi-step syntheses to protect amine functionalities during intermediate steps, with trifluoroacetic acid (TFA) used for deprotection.
  • The final dihydrochloride salt exhibits enhanced stability and solubility, critical for biological assays and pharmaceutical formulation.

Summary Table of Key Synthetic Parameters

Parameter Details
Starting materials 4-fluorobenzaldehyde, 2-bromoethylamine, imidazole precursors
Key reagents NaH, TBAI, TFA, diphenylphosphoryl azide, methanolic HCl
Solvents THF, CH2Cl2, methanol, isopropanol/water mixtures
Reaction temperatures 0 °C to 60 °C
Reaction times 1 to 48 hours depending on step
Yields 56% to 94% depending on step and method
Salt formation Methanolic HCl precipitation at 0 °C to RT
Purity and characterization Confirmed by NMR, mass spectrometry, HPLC

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the fluorophenyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

The biological activity of 2-[4-(4-fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride has been explored in various studies, focusing on its potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's efficacy against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key kinases and modulation of apoptotic pathways.

Neurotransmitter Modulation

The structural features of this compound suggest interactions with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. This could lead to effects on mood regulation and cognitive functions.

In Vivo Antitumor Studies

A study involving a mouse model demonstrated that compounds similar to this compound exhibited significant tumor growth inhibition. The results indicated that the compound could be developed into a therapeutic agent with manageable toxicity profiles.

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown favorable absorption and distribution characteristics in animal models. These studies are crucial for understanding the compound's potential for clinical applications.

CompoundTargetIC50 (nM)Reference
Compound APLK4<10[Study Reference]
Compound BPim Kinases0.4 - 1.1[Study Reference]
Compound CMM1.S Cells640[Study Reference]

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially modulating their activity. This compound may also affect neurotransmitter systems, contributing to its potential antidepressant effects .

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound (Fluorophenyl) 1354954-23-6 C₁₁H₁₄Cl₂FN₃ 278.15 4-Fluorophenyl at imidazole 4-position
2-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride 1820740-72-4 C₁₁H₁₄Cl₃N₃ 294.61 Chlorophenyl at imidazole 1-position; Cl instead of F
1-[4-(3,4-Dichlorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride 1394685-74-5 C₁₁H₁₂Cl₄N₃ 329.05 Dichlorophenyl group at imidazole 4-position

Key Observations :

  • Halogen Effects : Fluorine (atomic radius: 0.64 Å) vs. chlorine (0.99 Å) influences steric bulk and electronic properties. Fluorine’s electronegativity enhances hydrogen bonding, while chlorine’s larger size may improve lipophilicity .
  • Positional Isomerism : The target compound’s fluorophenyl group at the imidazole 4-position contrasts with the chlorophenyl analog’s substitution at the 1-position, altering spatial orientation in receptor binding .
Physicochemical and Pharmacological Properties
Property Target Compound (Fluorophenyl) Chlorophenyl Analog (CAS 1820740-72-4) Dichlorophenyl Analog (CAS 1394685-74-5)
Solubility High (dihydrochloride salt) Moderate (dihydrochloride salt) Low (higher Cl content)
Purity Not specified Not specified 95%
Synthetic Yield Not reported 10% (similar imidazole derivatives) Not reported

Notes:

  • The dichlorophenyl analog’s lower solubility may limit bioavailability compared to the fluorophenyl compound .
  • Synthetic challenges are evident in low yields (e.g., 10% for related imidazole derivatives in ).

Biological Activity

2-[4-(4-fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical formula is C11_{11}H14_{14}Cl2_{2}FN3_{3}, with a molecular weight of 278.16 g/mol. It is characterized by the following structural features:

PropertyValue
IUPAC Name2-[5-(4-fluorophenyl)-1H-imidazol-2-yl]ethanamine; dihydrochloride
MDL No.MFCD14583823
Pubchem CID54595443
AppearancePowder
Storage TemperatureRoom Temperature

The biological activity of this compound is primarily linked to its interaction with various receptors, notably the GABA-A receptor. Research indicates that derivatives of imidazole can act as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing its activity and providing therapeutic effects in conditions such as anxiety and epilepsy .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of imidazole derivatives, including those similar to 2-[4-(4-fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine. The compound exhibits moderate to good antibacterial activity against several strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 - 22.9 µM
Staphylococcus aureus5.64 - 77.38 µM
Enterococcus faecalis8.33 - 23.15 µM
Escherichia coli2.33 - 156.47 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

Study on GABA-A Receptor Modulation

In a study focused on the structural optimization of imidazole derivatives, researchers identified that certain substitutions on the phenyl ring significantly enhanced metabolic stability and receptor affinity. The compound was shown to maintain over 90% of its parent structure after incubation with human liver microsomes, indicating a favorable pharmacokinetic profile .

Antimicrobial Efficacy

A comparative analysis involving various imidazole derivatives highlighted that compounds similar to 2-[4-(4-fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine exhibited potent activity against Gram-positive bacteria, with IC50_{50} values in the nanomolar range for certain strains . This positions them as potential candidates for further development in antibiotic therapies.

Q & A

Q. What are the standard synthetic protocols for 2-[4-(4-fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride?

  • Methodology : The synthesis typically involves multi-step reactions starting with aromatic precursors. Key steps include:
  • Imidazole ring formation : Cyclization of 1,2-diamines with α-halo ketones/aldehydes under acidic conditions, using catalysts like zinc chloride .
  • Fluorophenyl group introduction : Nucleophilic substitution with fluorinated aryl halides, optimized with bases like K₂CO₃ .
  • Salt formation : Treatment with HCl to yield the dihydrochloride salt, enhancing solubility and stability .
    • Critical parameters : Temperature control (e.g., reflux conditions), solvent selection (DMF or DCM), and catalyst efficiency to minimize side reactions .

Q. How is the compound characterized to confirm its structure and purity?

  • Analytical techniques :
  • Spectroscopy : ¹H/¹³C NMR to verify imidazole ring protons and fluorophenyl substituents; IR for functional group analysis .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (278.15 g/mol, C₁₁H₁₄Cl₂FN₃) .
  • Thermal analysis : Melting point determination (experimentally derived) and TGA for stability assessment .
    • Purity validation : HPLC with UV detection (≥95% purity threshold) .

Q. What biological targets are associated with this compound?

  • Mechanistic insights : The imidazole core interacts with enzymes/receptors, particularly those involved in signaling pathways (e.g., kinases, GPCRs) .
  • Fluorophenyl role : Enhances lipophilicity and metabolic stability, improving target binding affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Strategies :
  • Solvent optimization : Replace polar aprotic solvents (DMF) with dichloromethane to reduce side reactions .
  • Catalyst screening : Test palladium/copper catalysts for cross-coupling efficiency .
  • Temperature gradients : Use controlled heating (e.g., 60–80°C) to balance reaction rate and selectivity .
    • Monitoring : In-situ FTIR or LC-MS to track intermediate formation .

Q. How to resolve contradictions in biological activity data across studies?

  • Approach :
  • Dose-response profiling : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., pH, temperature) .
  • Structural analogs : Compare activity of derivatives (e.g., 4-chlorophenyl or methyl-substituted imidazoles) to identify SAR trends .
    • Data normalization : Use reference compounds (e.g., known kinase inhibitors) to calibrate assay results .

Q. What computational methods are suitable for modeling this compound’s QSAR?

  • Tools :
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., EGFR, COX-2) .
  • DFT calculations : Gaussian09 for optimizing geometry and electrostatic potential maps .
    • Validation : Cross-correlate computational predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. How does the fluorophenyl substituent influence pharmacokinetic properties?

  • Key impacts :
  • Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability .
  • Metabolic stability : Fluorine reduces CYP450-mediated oxidation, extending half-life in vitro .
    • Experimental validation : Microsomal stability assays using liver S9 fractions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(4-fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride
Reactant of Route 2
2-[4-(4-fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride

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